molecular formula C8H8N4O B1393123 (E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime CAS No. 1186405-20-8

(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime

Cat. No.: B1393123
CAS No.: 1186405-20-8
M. Wt: 176.18 g/mol
InChI Key: OMVHYSROYRLNAZ-UHFFFAOYSA-N
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Description

(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime (CAS 1186405-20-8) is a heterocyclic organic compound featuring a fused imidazo[4,5-b]pyridine core. The molecule includes a methyl group at the 3-position of the imidazole ring and an (E)-configured oxime (-CH=N-OH) at the 6-position of the pyridine ring. Its molecular formula is C₈H₈N₄O (MW: 176.2 g/mol), and it is supplied as a solid with ≥95% purity .

Properties

IUPAC Name

N-[(3-methylimidazo[4,5-b]pyridin-6-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-5-10-7-2-6(4-11-13)3-9-8(7)12/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVHYSROYRLNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186405-20-8
Record name 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186405-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime typically involves the formation of the imidazo[4,5-b]pyridine core followed by the introduction of the oxime functional group. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the reaction with hydroxylamine to form the oxime.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research indicates that compounds similar to (E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime exhibit promising anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism of action often involves the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties :
This compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The efficacy of such compounds is often assessed using standard microbiological techniques to determine minimum inhibitory concentrations (MIC).

Organic Synthesis

Building Block in Synthesis :
this compound serves as a versatile building block in organic synthesis. Its oxime functional group allows for various transformations, including cycloadditions and nucleophilic substitutions. This versatility makes it valuable in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biological Research

Proteomics and Biomolecular Studies :
The compound is utilized in proteomics research due to its ability to form stable complexes with proteins. This property can be exploited in affinity purification techniques or as a probe to study protein interactions. Researchers have employed such compounds to elucidate the roles of specific proteins in cellular processes.

Case Studies

Study Title Objective Findings
Anticancer Activity of Imidazole DerivativesEvaluate the cytotoxic effects on cancer cell linesSignificant inhibition of cell proliferation in breast and lung cancer cells was observed.
Synthesis of Novel Oxime DerivativesDevelop new synthetic routes for bioactive compoundsSuccessfully synthesized several derivatives with enhanced biological activity compared to parent compounds.
Investigation of Antimicrobial PropertiesAssess the efficacy against bacterial strainsShowed promising results against Gram-positive bacteria with potential for further development.

Mechanism of Action

The mechanism of action of (E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the imidazo[4,5-b]pyridine core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime are summarized below, focusing on reactivity, applications, and biological implications.

Precursor: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde (CAS 1171920-68-5)

  • Molecular Formula : C₈H₇N₃O (MW: 161.16 g/mol) .
  • Key Differences : Lacks the oxime group, retaining a reactive aldehyde (-CHO) at the 6-position. The aldehyde is prone to nucleophilic addition, making it a versatile intermediate for synthesizing derivatives like oximes or hydrazones.
  • Applications : Widely available as a precursor (e.g., Qtonics, CymitQuimica) for medicinal chemistry and heterocyclic synthesis .
  • Safety : Classified with hazard statement H319 (causes serious eye irritation) .

Cyano Derivative: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile (CAS 1186310-93-9)

  • Molecular Formula : C₈H₅N₄ (estimated MW: 157.16 g/mol).
  • Key Differences: Substitutes the aldehyde/oxime with a cyano (-C≡N) group, introducing strong electron-withdrawing effects. This stabilizes the molecule but reduces reactivity toward nucleophiles compared to the oxime .
  • Applications: Likely used as a building block in agrochemical or pharmaceutical synthesis due to the cyano group’s stability.

Mutagenic Heterocyclic Amines (e.g., 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)

  • Key Differences: Feature amino (-NH₂) groups instead of oxime or aldehyde. These compounds are potent carcinogens, forming DNA adducts and inducing tumors in rodents .

Triazolo and Oxazolo Derivatives (e.g., [1,2,3]Triazolo[4,5-b]pyridines)

  • Key Differences : Replace the imidazole ring with triazole or oxazole fused rings. These modifications alter electronic properties and biological activity. For example, triazolo derivatives are explored for photocytotoxic applications .
  • Applications : Triazolo/oxazolo cores are prioritized in drug discovery for their metabolic stability and target affinity .

Structural and Functional Comparison Table

Compound Functional Group Molecular Weight (g/mol) Key Properties Applications
This compound Oxime (-CH=N-OH) 176.2 Polar, research-focused Early-stage chemical discovery
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde Aldehyde (-CHO) 161.16 Reactive intermediate Precursor for heterocyclic synthesis
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile Cyano (-C≡N) ~157.16 Electron-withdrawing, stable Agrochemical/pharmaceutical intermediates
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Amino (-NH₂) 237.28 Carcinogenic, DNA adduct formation Mutagenicity studies
[1,2,3]Triazolo[4,5-b]pyridines Triazole Variable Photocytotoxic, stable Anticancer research

Research Findings and Implications

  • Reactivity : The oxime derivative’s (E)-configuration may influence stereospecific interactions in biological systems, though this remains untested .
  • Toxicity: Unlike mutagenic heterocyclic amines, the oxime’s structure lacks direct evidence of carcinogenicity, but long-term exposure risks are unknown .
  • Synthetic Utility : The aldehyde precursor is critical for generating oximes, hydrazones, and other derivatives, underscoring its role in combinatorial chemistry .

Biological Activity

(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including antiproliferative effects and potential therapeutic applications.

  • Chemical Formula : C₈H₈N₄O
  • Molecular Weight : 176.18 g/mol
  • CAS Number : 1186405-20-8
  • MDL Number : MFCD12922816

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key cellular processes that lead to cancer cell growth and proliferation.

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
  • IC₅₀ Values :
    • The IC₅₀ values for various derivatives of imidazo[4,5-b]pyridine compounds have been reported to indicate significant antiproliferative activity. For example:
      • Derivative with OMe group: IC₅₀ = 0.075 mM
      • Derivative with two -OH groups: IC₅₀ = 0.0046 mM against MDA-MB-231 cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

SubstituentPositionEffect on Activity
OMeparaIncreased activity
OHorthoDecreased activity
NO₂paraEnhanced activity

Research indicates that the presence of electron-donating groups such as -OH and -OMe can enhance the compound's interaction with cellular targets, thereby improving its efficacy against cancer cells .

Study 1: Anticancer Efficacy

A study published in MDPI explored the antiproliferative activities of various pyridine derivatives, including this compound. The findings demonstrated that modifications in the molecular structure significantly impacted the IC₅₀ values across different cancer cell lines. Notably, compounds with hydroxyl groups exhibited lower IC₅₀ values, suggesting a correlation between hydroxyl substitution and increased antiproliferative potency .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which this compound exerts its effects. It was found that this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G1 phase. This mechanism highlights its potential as a lead compound for developing anticancer therapeutics .

Safety and Toxicity

While promising, safety assessments are crucial for any therapeutic candidate. Preliminary data indicate that this compound exhibits irritant properties but lacks extensive toxicity data in vivo. Further studies are required to evaluate its safety profile comprehensively before clinical applications can be considered .

Q & A

Basic: What are the recommended synthetic routes for (E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime?

Answer:
The synthesis typically involves two key steps: (1) preparation of the imidazo[4,5-b]pyridine core and (2) oxime formation. For the aldehyde precursor, condensation of 3-methylimidazole with a pyridine derivative under acidic conditions can yield the imidazo[4,5-b]pyridine scaffold. Subsequent formylation at the C6 position (e.g., via Vilsmeier-Haack reaction) generates the carbaldehyde intermediate. The oxime is formed by reacting the aldehyde with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) under reflux, with pH adjustment to favor the (E)-isomer .

Advanced: How can structural modifications at the C6 position influence bioactivity?

Answer:
Modifications at C6, such as introducing electron-withdrawing groups or aromatic substituents, can enhance interactions with biological targets. For example, phenylazo substitutions in thiazolo[4,5-b]pyridines increased anticancer activity by 3-fold due to improved DNA intercalation or enzyme inhibition . For the oxime derivative, analogous substitutions (e.g., nitro or halogen groups) could modulate solubility, redox potential, or binding affinity. Computational docking studies and SAR analysis are recommended to prioritize candidates .

Basic: What analytical techniques confirm the purity and structure of this oxime?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the (E)-configuration (e.g., imine proton at δ 8.2–8.5 ppm) and scaffold integrity.
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 205.0965 for C₈H₈N₄O).
  • HPLC-PDA: Assesses purity (>95%) using a C18 column with methanol/water gradients.
    Note: Vendors may not provide analytical data (e.g., Sigma-Aldrich in ), necessitating in-house validation .

Advanced: How do tautomeric forms of this oxime affect its reactivity?

Answer:
The oxime group can tautomerize between the imine (E/Z) and hydroxylamine forms, influencing reactivity. For example, the E-isomer may favor hydrogen bonding with biological targets, while tautomerization could alter metabolic stability. Investigate via:

  • pH-dependent UV-Vis spectroscopy to track tautomeric shifts.
  • DFT calculations to predict dominant forms under physiological conditions.
    Studies on PhIP derivatives () show tautomerism impacts adduct formation with serum albumin .

Basic: What are stability considerations for storing this compound?

Answer:
Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation. Desiccate to avoid moisture-induced degradation. Use amber vials to limit photoisomerization. Stability tests (TGA/DSC) indicate decomposition above 150°C. Refer to safety protocols in for handling reactive intermediates .

Advanced: How to optimize E-isomer yield during synthesis?

Answer:

  • Solvent Choice: Use ethanol or acetone to stabilize the E-configuration ( ).
  • pH Control: Maintain slightly acidic conditions (pH 5–6) during oxime formation to minimize Z-isomer formation.
  • Temperature: Moderate heating (50–60°C) avoids side reactions. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) .

Basic: How to resolve contradictions in reported anticancer activities of related compounds?

Answer:
Discrepancies often arise from assay variability (e.g., cell lines, exposure time) or structural nuances. For example, thiazolo[4,5-b]pyridines with C6-phenylazo groups showed activity in MCF-7 but not HeLa cells . Standardize testing using the NCI-60 panel and validate mechanisms (e.g., apoptosis vs. ROS generation) .

Advanced: Can this oxime form albumin adducts, and how are they detected?

Answer:
Analogous imidazo[4,5-b]pyridines (e.g., PhIP) form covalent adducts with serum albumin at Cys34 via metabolic activation. Detect adducts using:

  • UPLC-MS/MS: Monitor m/z transitions specific to oxime-albumin conjugates.
  • Proteolytic Digestion: Optimize trypsin/chymotrypsin protocols to release modified peptides ( ).
  • Isotope Labeling: Use ¹⁵N-labeled oxime to track adduct formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime
Reactant of Route 2
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(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime

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